N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
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Overview
Description
N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a dichlorophenyl group, and a tert-butylcarbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with dichlorophenyl groups using electrophilic aromatic substitution reactions.
Attachment of the tert-butylcarbamothioyl group: This can be done through nucleophilic substitution reactions where the furan ring is reacted with tert-butyl isocyanate and thiol reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated or dechlorinated products.
Substitution: The tert-butylcarbamothioyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butylcarbamothioyl)-5-phenylfuran-2-carboxamide
- N-(tert-butylcarbamothioyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide
- N-(tert-butylcarbamothioyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide
Uniqueness
N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is unique due to the specific positioning of the dichlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H16Cl2N2O2S |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-16(2,3)20-15(23)19-14(21)12-8-7-11(22-12)9-5-4-6-10(17)13(9)18/h4-8H,1-3H3,(H2,19,20,21,23) |
InChI Key |
JLWDEWIREZLVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)NC(=O)C1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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